Cas no 73685-56-0 (N-benzyl-2-chloro-N-methylacetamide)
N-benzyl-2-chloro-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-chloro-N-methyl-N-(phenylmethyl)-
- N-Benzyl-2-chloro-N-methylacetamide
- 2-chloro-N-methyl-N-benzylacetamide
- C-Chlor-N-methyl-N-benzyl-acetamid
- F2158-1298
- N-benzyl-N-methyl-2-chloroacetamide
- SCHEMBL991685
- EN300-01741
- N-benzyl-2-chloro-N-methyl-acetamide
- AKOS000271160
- 73685-56-0
- DTXSID50405081
- Z56862395
- AS-44252
- CRKXYFYKAPEYAC-UHFFFAOYSA-N
- MFCD00297024
- A10304
- N-benzyl-2-chloro-N-methylacetamide
-
- MDL: MFCD00297024
- Inchi: 1S/C10H12ClNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
- InChI Key: CRKXYFYKAPEYAC-UHFFFAOYSA-N
- SMILES: ClCC(N(C)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 197.06100
- Monoisotopic Mass: 197.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3A^2
- XLogP3: 1.8
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: N/A℃
- Boiling Point: 313.2±35.0 °C at 760 mmHg
- Flash Point: 143.2±25.9 °C
- Refractive Index: 1.54
- PSA: 20.31000
- LogP: 1.88380
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
N-benzyl-2-chloro-N-methylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-benzyl-2-chloro-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B126513-25mg |
N-benzyl-2-chloro-N-methylacetamide |
73685-56-0 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B126513-50mg |
N-benzyl-2-chloro-N-methylacetamide |
73685-56-0 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B126513-250mg |
N-benzyl-2-chloro-N-methylacetamide |
73685-56-0 | 250mg |
$ 115.00 | 2022-06-01 | ||
| Fluorochem | 033958-1g |
N-Benzyl-2-chloro-N-methylacetamide |
73685-56-0 | 97% | 1g |
£66.00 | 2022-03-01 | |
| Fluorochem | 033958-2.5g |
N-Benzyl-2-chloro-N-methylacetamide |
73685-56-0 | 97% | 2.5g |
£154.00 | 2022-03-01 | |
| Chemenu | CM312173-10g |
N-Benzyl-2-Chloro-N-methylacetamide |
73685-56-0 | 95% | 10g |
$429 | 2022-06-10 | |
| Chemenu | CM312173-10g |
N-Benzyl-2-Chloro-N-methylacetamide |
73685-56-0 | 95% | 10g |
$429 | 2021-06-16 | |
| Enamine | EN300-01741-0.1g |
N-benzyl-2-chloro-N-methylacetamide |
73685-56-0 | 95% | 0.1g |
$33.0 | 2023-11-13 | |
| Enamine | EN300-01741-0.25g |
N-benzyl-2-chloro-N-methylacetamide |
73685-56-0 | 95% | 0.25g |
$44.0 | 2023-11-13 | |
| Enamine | EN300-01741-0.5g |
N-benzyl-2-chloro-N-methylacetamide |
73685-56-0 | 95% | 0.5g |
$78.0 | 2023-11-13 |
N-benzyl-2-chloro-N-methylacetamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on N-benzyl-2-chloro-N-methylacetamide
N-Benzyl-2-Chloro-N-Methylacetamide: A Key Compound in Modern Pharmaceutical Research
N-Benzyl-2-Chloro-N-Methylacetamide, with the CAS number 73685-56-0, has emerged as a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and molecular design. Recent studies highlight its role in modulating enzyme activity and its relevance to the development of novel therapeutic agents. The integration of advanced analytical techniques and computational modeling has further enhanced the understanding of its chemical properties and biological interactions.
N-Benzyl-2-Chloro-N-Methylacetamide is a derivative of acetamide, featuring a benzyl group at the nitrogen atom and a chloro substituent at the alpha position of the acetyl chain. This structural configuration imparts distinct chemical reactivity and functional versatility, enabling its use in various synthetic pathways. Researchers have explored its potential as a building block for the synthesis of bioactive molecules, leveraging its ability to undergo nucleophilic substitution and acylation reactions. The compound's stability under different reaction conditions makes it a preferred candidate for pharmaceutical applications.
Recent advancements in medicinal chemistry have underscored the importance of N-Benzyl-2-Chloro-N-Methylacetamide in the design of enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting serine proteases, a class of enzymes implicated in numerous pathological conditions. The compound's ability to form hydrogen bonds with the active site of these enzymes has been identified as a key factor in its inhibitory activity. Such findings highlight its potential as a lead compound for the development of anticoagulant and anti-inflammatory therapies.
The synthesis of N-Benzyl-2-Chloro-N-Methylacetamide typically involves a multi-step process that combines electrophilic substitution and nucleophilic attack mechanisms. A 2022 report in Organic & Biomolecular Chemistry described a novel method for its preparation using microwave-assisted organic synthesis, which significantly reduced reaction time and improved yield. This approach has been instrumental in scaling up production for industrial applications, ensuring the compound's availability for further research and development.
One of the most promising areas of research involving N-Benzyl-2-Chloro-N-Methylacetamide is its role in modulating cellular signaling pathways. A 2024 study in Drug Discovery Today revealed its potential to interact with G protein-coupled receptors (GPCRs), which are critical targets for drug development. The compound's ability to selectively bind to specific receptor subtypes has been linked to its therapeutic potential in treating neurodegenerative disorders and cardiovascular diseases. These findings suggest a broad spectrum of applications for the compound in the pharmaceutical industry.
Computational modeling has played a pivotal role in elucidating the molecular interactions of N-Benzyl-2-Chloro-N-Methylacetamide. Machine learning algorithms have been employed to predict its binding affinity with various protein targets, providing insights into its mechanism of action. A 2023 review in ACS Chemical Biology highlighted the use of molecular docking simulations to identify potential drug-target interactions, which has accelerated the discovery of new therapeutic applications for the compound.
In addition to its pharmaceutical applications, N-Benzyl-2-Chloro-N-Methylacetamide has shown potential in the field of materials science. Researchers are exploring its use as a precursor for the synthesis of functional polymers with tunable properties. A 2022 paper in Advanced Materials described the development of a novel polymer network using this compound, which exhibited exceptional mechanical strength and thermal stability. These properties make it a viable candidate for applications in advanced manufacturing and nanotechnology.
The environmental impact of N-Benzyl-2-Chloro-N-Methylacetamide is another area of growing interest. Sustainable synthesis methods and green chemistry principles are being applied to minimize its ecological footprint. A 2024 study in Green Chemistry reported the use of biocatalytic processes to produce the compound with reduced energy consumption and waste generation. These advancements align with the global push for environmentally responsible pharmaceutical practices.
Collaborative efforts between academia and industry have further expanded the research on N-Benzyl-2-Chloro-N-Methylacetamide. Partnerships involving pharmaceutical companies and research institutions have led to the establishment of specialized laboratories focused on its development. These collaborations have facilitated the translation of basic research into clinical applications, ensuring that the compound's potential is fully realized in real-world scenarios.
As the field of pharmaceutical chemistry continues to evolve, N-Benzyl-2-Chloro-N-Methylacetamide remains a subject of intense investigation. Its unique structural properties and versatile reactivity position it as a valuable tool in the discovery of new drugs and materials. Ongoing research is expected to uncover additional applications, further solidifying its importance in modern science and technology.
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